1,3-Dicyclohexyl-1-methylurea

Description

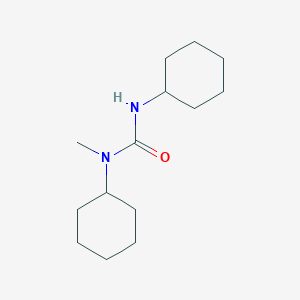

Structure

3D Structure

Properties

IUPAC Name |

1,3-dicyclohexyl-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h12-13H,2-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPAGWIKRVCJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357468 | |

| Record name | 1,3-dicyclohexyl-1-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52040-07-0 | |

| Record name | 1,3-dicyclohexyl-1-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DICYCLOHEXYL-1-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of 1,3 Dicyclohexyl 1 Methylurea

Mechanistic Investigations of Urea (B33335) Formation and Derivatization

The formation of ureas can be achieved through various synthetic routes, often involving isocyanate intermediates. organic-chemistry.org These intermediates can be generated in situ from primary amides via Hofmann rearrangement, followed by nucleophilic attack of an amine. organic-chemistry.orgmdpi.com Another common method involves the reaction of an amine with an isocyanate. ontosight.ai Specifically for 1,3-dicyclohexylurea (B42979), a related compound, synthesis can occur by reacting cyclohexylamine (B46788) with S,S-dimethyl dithiocarbonate or through the reaction of dicyclohexylcarbodiimide (B1669883) with amines. wikipedia.org The derivatization of ureas is a key aspect of their chemistry, allowing for the introduction of various functional groups. researchgate.net For instance, N-trifluoro-methyl urea derivatives have been synthesized, highlighting the potential for significant modification of the urea scaffold. researchgate.net The reactivity of the urea moiety allows for transformations such as N-H functionalization. researchgate.net

The synthesis of unsymmetrical ureas, such as 1,3-dicyclohexyl-1-methylurea, can be accomplished by reacting amines with isocyanates generated from sources like Boc-protected amines or through the coupling of amides and amines using reagents like hypervalent iodine compounds. organic-chemistry.orgmdpi.com The use of carbonyldiimidazole with amine salts can also yield unsymmetrical ureas by forming a carbamoylimidazole intermediate that subsequently reacts with another amine. organic-chemistry.org

Reactivity of the Urea Moiety in Chemical Transformations

The urea moiety is a versatile functional group in organic chemistry, capable of participating in a variety of chemical transformations. nih.gov Its ability to act as both a hydrogen bond donor and acceptor is crucial to its reactivity and its role in molecular recognition. The nitrogen atoms of the urea can be nucleophilic, while the carbonyl carbon is electrophilic. The reactivity can be influenced by the substituents on the nitrogen atoms. nih.gov

Urea derivatives can undergo reactions such as N-alkylation and N-acylation. The presence of substituents on the nitrogen atoms dictates the possible reaction pathways. For a trisubstituted urea like this compound, only the secondary amine nitrogen is available for further substitution. The urea functionality can also be involved in cyclization reactions to form heterocyclic compounds. organic-chemistry.org For example, the reaction of 1,3-disubstituted ureas with phosphorus pentachloride can lead to the formation of 1,2,4-phosphadiazetidin-3-ones. researchgate.net

The urea group can also influence the reactivity of adjacent functional groups. For example, in the synthesis of 1,3-dicyclohexyl-1-isonicotinoylurea, the urea functionality is introduced by reacting an amine with an acid and N,N'-dicyclohexylcarbodiimide. nih.gov

Protonation and Deprotonation Equilibria and Their Impact on Reactivity

The protonation and deprotonation of ureas are fundamental processes that significantly influence their reactivity. The urea moiety contains both basic nitrogen atoms and a weakly acidic N-H proton. Protonation typically occurs at the carbonyl oxygen, which is the most basic site due to resonance stabilization of the resulting cation. nih.gov However, protonation of the nitrogen atoms can also occur. The specific site of protonation can be influenced by the substituents on the urea.

Gas-phase studies on protonated substituted ureas have shown that they can be distinguished from other functional groups like amides and carbamates through diagnostic ion-molecule reactions and subsequent collision-activated dissociation. acs.org These studies provide insights into the intrinsic basicity and fragmentation patterns of protonated ureas. The loss of an isocyanate molecule (R-N=C=O) is a characteristic fragmentation pathway for protonated ureas. acs.org

The acidity of the N-H proton in a urea can be influenced by the electron-withdrawing or -donating nature of the substituents. In the case of this compound, the cyclohexyl and methyl groups are generally considered electron-donating, which would slightly decrease the acidity of the N-H proton compared to an unsubstituted urea. Deprotonation of the urea N-H can be achieved using a suitable base, generating a ureate anion. This anion is a more potent nucleophile than the neutral urea and can participate in various reactions.

The equilibrium between the protonated and deprotonated forms of a urea is critical in catalytic processes and in understanding its behavior in different chemical environments. For example, the ability of a urea to act as a hydrogen bond donor is enhanced upon protonation, while its nucleophilicity is increased upon deprotonation.

Influence of Steric and Electronic Factors from Cyclohexyl and Methyl Substituents on Reaction Pathways

The reactivity of this compound is significantly governed by the steric and electronic properties of its substituents: the two cyclohexyl groups and the methyl group. numberanalytics.com

Steric Effects: The two bulky cyclohexyl groups impose considerable steric hindrance around the urea core. e-bookshelf.de This steric bulk can influence reaction rates and regioselectivity by impeding the approach of reagents to the reactive centers of the urea moiety. numberanalytics.com For example, reactions at the carbonyl carbon or the substituted nitrogen atoms may be slower compared to less hindered ureas. The chair conformation of the cyclohexyl rings further contributes to the steric environment. This steric crowding can also influence the conformational preferences of the molecule, potentially favoring certain rotamers that may be more or less reactive. nih.gov

Electronic Effects: The cyclohexyl and methyl groups are generally considered to be electron-donating groups through an inductive effect. libretexts.org This electron donation increases the electron density on the nitrogen atoms and the carbonyl oxygen. libretexts.org

Increased Nucleophilicity: The increased electron density on the nitrogen atoms enhances their nucleophilicity, making them more reactive towards electrophiles.

Increased Basicity: The electron-donating nature of the substituents also increases the basicity of the carbonyl oxygen, making it more susceptible to protonation. nih.gov

The introduction of a methyl group on one of the nitrogen atoms breaks the symmetry of the parent dicyclohexylurea and can lead to different reactivity profiles for the two nitrogen atoms. The nitrogen bearing the methyl group is a tertiary amine, while the other is a secondary amine. This difference in substitution pattern will have a profound impact on their respective reactivities.

Thermal and Chemical Stability Considerations in Organic Synthesis

The thermal and chemical stability of a compound are crucial factors in its application in organic synthesis. chemcraft.su 1,3-Dicyclohexylurea, a closely related compound, is known for its stability. solubilityofthings.com This stability allows it to be used in various chemical processes, including as a stabilizing agent. solubilityofthings.com

Thermal Stability: Substituted ureas can exhibit a range of thermal stabilities. Some ureas are known to be thermally unstable and can decompose upon heating. acs.org For instance, N-nitroso-N-methylurea is a pale yellow solid that is handled as a carcinogen and can produce poisonous gases in a fire. nj.gov The thermal stability of this compound would depend on the strength of its chemical bonds and the potential for decomposition pathways. The bulky cyclohexyl groups may contribute to its thermal stability by sterically shielding the more reactive parts of the molecule.

Chemical Stability: The chemical stability of this compound is influenced by its resistance to various reagents and reaction conditions. Ureas are generally stable under neutral and basic conditions. However, they can be hydrolyzed under acidic conditions, although this often requires harsh conditions. The stability of a urea derivative can be affected by its substituents. For example, the presence of certain functional groups could make the molecule more susceptible to degradation under specific conditions. acs.org The stability of 1,3-dicyclohexylurea in facilitating chemical bond formation suggests that the core structure is robust. solubilityofthings.com

In the context of organic synthesis, the stability of this compound would be an important consideration when it is used as a reagent or when it is formed as a byproduct that needs to be removed from a reaction mixture. Its low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO are also important practical considerations. solubilityofthings.com

1,3 Dicyclohexyl 1 Methylurea As a Reagent and Catalyst in Organic Synthesis

Role as a Reagent in Chemical Coupling Reactions

The most prominent role of a dicyclohexylurea structure as a reagent is observed in coupling reactions mediated by N,N'-dicyclohexylcarbodiimide (DCC). DCC is a powerful dehydrating agent widely used to facilitate the formation of amide and ester bonds, most notably in peptide synthesis. creative-peptides.comwikipedia.org In these reactions, the carboxyl group of one reactant is "activated" by DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester bond.

The crucial aspect of this process is the concurrent conversion of DCC into 1,3-dicyclohexylurea (B42979) (DCU), also known as N,N'-dicyclohexylurea. wikipedia.org The formation of the highly stable and largely insoluble DCU molecule is the thermodynamic driving force for the entire coupling reaction. wikipedia.org

Reaction Scheme: R-COOH + R'-NH2 --(DCC)--> R-CO-NH-R' + DCU (byproduct)

The insolubility of DCU in most common organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) is a significant practical advantage. creative-proteomics.com As the reaction progresses, the DCU byproduct precipitates out of the solution, which allows for its simple removal by filtration. peptide.com This feature simplifies the purification of the desired product and helps drive the reaction equilibrium towards completion. creative-peptides.comcreative-proteomics.com While 1,3-dicyclohexyl-1-methylurea itself is not the direct byproduct, the behavior of DCU underscores how the dicyclohexylurea framework is integral to the function of one of the most common coupling methodologies in organic synthesis.

Catalytic and Co-Catalytic Applications of N-Substituted Ureas

Beyond their role as stoichiometric reagents, N-substituted ureas are an emerging class of compounds with applications in catalysis. They can function as organocatalysts or, more frequently, as crucial ancillary ligands in transition metal catalysis. The urea (B33335) moiety's ability to act as a dual hydrogen bond donor is central to its catalytic activity in organocatalysis. nih.gov

In the realm of transition metal catalysis, N-substituted ureas have been shown to be effective ligands that can replace traditional phosphines or N-heterocyclic carbenes (NHCs) in certain reactions. For instance, N-arylureas have been successfully employed as "pro-ligands" in palladium-catalyzed heteroannulation reactions to synthesize indolines. nih.gov These ureas are deprotonated in situ to form ureate anions, which then coordinate to the metal center. This approach has proven effective for reactions involving sterically demanding substrates where more common bulky ligands might fail. nih.govacs.org

The development of chiral ureas as ligands has also opened avenues in asymmetric catalysis, where controlling the stereochemical outcome of a reaction is paramount. chemrxiv.org These applications highlight a shift from viewing ureas as simple byproducts to recognizing their potential as tunable and effective components within sophisticated catalytic systems.

Ligand Properties in Transition Metal-Catalyzed Processes

The use of ureas and their derivatives as ligands in transition metal catalysis is a field of growing interest, demonstrating their versatility beyond organocatalysis. nih.gov They can coordinate to metal centers in several ways, acting as primary ligands that directly bind to the metal or as ancillary ligands in the secondary coordination sphere that influence the reaction environment through non-covalent interactions. nih.gov

Recent studies have provided significant insights into the coordination chemistry of ureas with transition metals. In palladium-catalyzed reactions, N-arylureates have been observed to bind to the palladium(II) center in a monodentate fashion through the deprotonated nitrogen atom. acs.org This N-binding mode is noteworthy because ureas more commonly coordinate to metals through their carbonyl oxygen. acs.org

The specific substituents on the urea nitrogens play a critical role in defining the ligand's properties. For a molecule like this compound, the two bulky cyclohexyl groups would create a sterically demanding pocket around the metal center, while the methyl group would subtly alter the electronic properties and steric hindrance at one of the nitrogen atoms.

Direct evidence of a dicyclohexylurea structure acting as a ligand comes from the study of a niobium complex, NbCl5·(N,N′-dicyclohexylurea). researchgate.net In this complex, the urea molecule coordinates directly to the niobium center, showcasing the fundamental capacity of this framework to act as a ligand for transition metals. Furthermore, novel chiral oxazoline (B21484) urea ligands have been designed to coordinate to cobalt in a bidentate (κ²-N,O) fashion, enabling highly enantioselective C-H activation reactions. chemrxiv.org These examples confirm that the urea scaffold is a viable and tunable platform for designing ligands for a range of transition metal-catalyzed processes.

Influence on Reaction Selectivity, Yield, and Efficiency in Synthetic Protocols

As ligands, N-substituted ureas can significantly impact reaction performance. In a palladium-catalyzed heteroannulation of bromoanilines and dienes, the use of an N-arylurea ligand platform was shown to be superior to conventional phosphine (B1218219) ligands, especially for sterically hindered substrates. nih.govresearchgate.net This demonstrates that urea-based ligands can broaden the substrate scope and improve yields in challenging transformations.

The table below presents data from a study on the Pd-catalyzed heteroannulation of N-tosyl-2-bromoaniline with isoprene, comparing different ligand types and highlighting the effectiveness of the urea-based ligand.

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | None | <5 |

| 2 | SPhos | 10 |

| 3 | RuPhos | 15 |

| 4 | N-Phenylurea | 85 |

Data adapted from studies on Pd-catalyzed heteroannulation, demonstrating the superior performance of a urea-based ligand compared to common phosphine ligands (SPhos, RuPhos) under specific reaction conditions. nih.gov

Furthermore, the development of chiral urea-based ligands directly impacts reaction selectivity, particularly enantioselectivity. In cobalt-catalyzed C-H annulations, the choice of a specific chiral oxazoline urea ligand was critical for achieving high enantiomeric excess (e.g., >99% ee), demonstrating precise stereochemical control. chemrxiv.org This level of control is essential in pharmaceutical and materials science, where the specific 3D arrangement of atoms determines a molecule's function.

Advanced Spectroscopic Characterization and Computational Studies of 1,3 Dicyclohexyl 1 Methylurea

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of 1,3-Dicyclohexyl-1-methylurea. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons and provides insights into the molecule's conformational preferences in solution.

In ¹H NMR, the presence of the methyl group on one of the nitrogen atoms leads to a distinct singlet signal, typically observed in the range of 2.8–3.0 ppm. The single proton on the methylated nitrogen's adjacent cyclohexyl ring (N-CH) would appear as a multiplet. The other cyclohexyl group, attached to the -NH- moiety, would show a corresponding N-CH multiplet, with its signal coupled to the adjacent NH proton. The NH proton itself typically presents as a doublet. The remaining cyclohexyl protons create a complex series of multiplets at higher field (upfield).

In ¹³C NMR, the carbonyl carbon (C=O) is a key indicator, resonating in the downfield region, characteristically for urea (B33335) derivatives, between 155 and 161 ppm. mdpi.com The methyl carbon provides a signal in the aliphatic region, while the carbons of the two cyclohexyl rings would show distinct signals based on their chemical environment.

Conformational analysis of N,N'-disubstituted and trisubstituted ureas reveals the possibility of trans and cis isomers, arising from rotation around the C-N bonds. nih.gov The introduction of an N-methyl group can influence the conformational equilibrium. nih.gov For this compound, the steric bulk of the cyclohexyl groups likely favors a conformation that minimizes steric hindrance, which can be investigated using 2D NMR techniques like NOESY to probe through-space interactions between the methyl protons and the adjacent cyclohexyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 155 - 161 |

| N-CH₃ | 2.8 - 3.0 (singlet) | ~30 |

| NH | 5.5 - 5.8 (doublet) | - |

| N-CH (Cyclohexyl) | 3.3 - 3.8 (multiplet) | 50 - 55 |

Vibrational Spectroscopic Studies: Infrared (IR) and Raman Analysis of Urea Functionality

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and understanding the hydrogen-bonding interactions within this compound. The urea moiety has several characteristic vibrational modes. mdpi.com

The most prominent absorption in the IR spectrum is the C=O stretch, also known as the "Amide I" band, which is very intense and sensitive to the molecule's environment, particularly hydrogen bonding. mdpi.com For trisubstituted ureas, this band typically appears in the 1615–1705 cm⁻¹ region. mdpi.com The N-H stretching vibration ("Amide A") is observed as a sharp band above 3000 cm⁻¹, while the N-H deformation coupled with C-N stretching ("Amide II") occurs between 1515 and 1605 cm⁻¹. mdpi.com The asymmetric and symmetric N-C-N stretching vibrations are also identifiable but can overlap with other skeletal modes. mdpi.com

Raman spectroscopy provides complementary information. The symmetric N-C-N stretching mode, which is often weak in the IR spectrum, typically gives a very intense signal in the Raman spectrum, making it a useful fingerprint for urea derivatives. tandfonline.comresearchgate.net Analysis of these spectral features can confirm the presence of the urea functionality and provide evidence for intermolecular hydrogen bonding in the solid state.

Table 2: Characteristic Vibrational Frequencies for the Urea Moiety in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Amide A) | 3200 - 3400 | Medium-Strong | Medium |

| C=O Stretch (Amide I) | 1615 - 1705 | Very Strong | Medium |

| N-H Bend (Amide II) | 1515 - 1605 | Strong | Weak |

| Asymmetric N-C-N Stretch | 1300 - 1360 | Strong | Weak |

Mass Spectrometric Investigations for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elucidating the structure of this compound. The calculated molecular weight of the compound (C₁₄H₂₆N₂O) is 238.37 g/mol . Using a high-resolution technique like electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its exact mass, which serves to confirm the elemental composition. nih.gov

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. A characteristic fragmentation pathway for N,N'-substituted ureas involves the cleavage of a C-N bond, resulting in the elimination of an isocyanate moiety. nih.govresearchgate.net For this compound, two primary fragmentation pathways are expected:

Elimination of cyclohexyl isocyanate (C₆H₁₁NCO), leading to a fragment ion of the N-methylcyclohexylamine cation.

Elimination of N-methyl-N-cyclohexyl isocyanate, resulting in a fragment corresponding to the cyclohexylamine (B46788) cation.

The relative intensities of these fragment ions can help to confirm the substitution pattern on the urea core. This detailed fragmentation analysis is not only crucial for structural confirmation but also for assessing the purity of the compound by identifying potential isomers or impurities. nih.gov

Table 3: Predicted ESI-MS Fragmentation for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₂₇N₂O⁺ | 239.21 | Protonated molecular ion |

| [M - C₇H₁₁NO + H]⁺ | C₇H₁₆N⁺ | 114.13 | N-methylcyclohexylamine fragment |

| [M - C₈H₁₃NO + H]⁺ | C₆H₁₄N⁺ | 100.11 | Cyclohexylamine fragment |

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the molecular and electronic properties of this compound. By employing a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to find its most stable conformation(s). nih.govkku.edu.sa Such calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. This is particularly useful for understanding the relative orientation of the two cyclohexyl rings and the methyl group, and for determining the planarity of the urea core. acs.org

Once the geometry is optimized, a range of electronic properties can be calculated. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity and electronic transitions. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (negative potential, e.g., the carbonyl oxygen) and electron-poor (positive potential, e.g., the NH proton) regions, predicting sites for electrophilic and nucleophilic attack. Other properties such as the dipole moment can also be accurately computed. kku.edu.sa

Quantum Chemical Modeling of Reactivity and Transition States

Quantum chemical modeling provides profound insights into the reaction mechanisms and reactivity of this compound. Using methods like DFT, potential energy surfaces for various reactions, such as hydrolysis or thermal decomposition, can be mapped out. researchgate.net This involves identifying and optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states. researchgate.netmdpi.com

For instance, modeling the thermal decomposition could reveal whether the reaction proceeds via an intramolecular elimination to form an isocyanate and an amine, a common pathway for ureas. researchgate.net By calculating the energy of the transition state for this process, the activation energy barrier can be determined, which is a key parameter governing the reaction rate. researchgate.net Computational studies can also explore the role of catalysts or solvent molecules in a reaction. For example, modeling can show how water molecules might participate in a hydrolysis reaction, potentially lowering the activation barrier through a cooperative, hydrogen-transfer relay mechanism. nih.govresearchgate.net Such theoretical investigations are invaluable for predicting the chemical stability and reactivity of the compound under various conditions.

Intermolecular Interactions and Crystal Engineering Principles of Urea Derivatives

The solid-state structure of this compound is governed by intermolecular interactions, primarily hydrogen bonding, which is a central principle in crystal engineering. rsc.org N,N'-disubstituted ureas are well-known for forming robust one-dimensional hydrogen-bonded tapes or chains, often referred to as the α-network, via a pair of N-H···O=C hydrogen bonds between adjacent molecules. acs.orgresearchgate.net

In this compound, the substitution pattern is altered, as one of the nitrogen atoms is methylated, leaving only a single N-H group available for hydrogen donation. This fundamental change prevents the formation of the classic α-tape structure. Instead, the crystal packing will likely be dominated by simpler hydrogen-bonded motifs, such as dimers or catemers, where the single N-H group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. iucr.org

Synthesis and Comprehensive Reactivity of 1,3 Dicyclohexyl 1 Methylurea Derivatives and Analogues

Design Principles for Structurally Modified Urea (B33335) Scaffolds

The design of structurally modified urea scaffolds, including those based on 1,3-dicyclohexyl-1-methylurea, is guided by several key principles aimed at tailoring the molecule's properties for specific applications. These principles often focus on modulating ligand-receptor interactions, solubility, and metabolic stability.

The introduction of a methyl group on one of the nitrogen atoms, as in this compound, significantly alters the molecule's characteristics compared to its parent compound, 1,3-dicyclohexylurea (B42979) (DCU). The methyl group removes a hydrogen bond donor, which can be critical in applications where specific hydrogen bond patterns are required. This modification also increases the steric bulk around the N1 nitrogen and enhances the lipophilicity of the molecule.

General design principles applicable to this scaffold include:

Modulation of Lipophilicity: The two cyclohexyl groups confer significant hydrophobicity. Functionalization of these rings with polar groups can be used to balance the molecule's solubility. patsnap.com

Conformational Constraint: The bulky cyclohexyl groups restrict the rotational freedom around the N-C bonds, leading to more defined conformational preferences. This can be advantageous in designing molecules that fit into specific binding pockets. google.com

Hydrogen Bonding Capacity: While the N1-methyl group eliminates one N-H donor, the N3-H remains available for hydrogen bonding. This single, directed hydrogen bond donor is a key feature for molecular recognition.

Metabolic Stability: The N-methyl group can influence the metabolic fate of the molecule, potentially blocking N-dealkylation pathways that might be available to secondary ureas.

These principles are foundational for designing new analogues with tailored properties for various chemical and biological systems.

Functionalization Strategies on the Urea Backbone and Cyclohexyl Moieties

Functionalization of the this compound scaffold can be targeted at three main positions: the remaining N-H group on the urea backbone, the methyl group, or the cyclohexyl rings.

Urea Backbone Functionalization: The most common functionalization on the urea backbone involves the reaction of the N3-H proton.

N-Acylation: The N-H group can be acylated to form N-acylureas. For instance, N,N′-dicyclohexylurea reacts with carboxylic acids in the presence of coupling agents to form N-acyl-N,N′-dicyclohexylureas. This reaction has been studied in the context of peptide synthesis, where it is often considered a side reaction. nih.gov A similar reactivity can be anticipated for this compound.

Reaction with Oxalyl Chloride: A documented reaction for this compound involves its treatment with oxalyl chloride in a refluxing benzene (B151609) solution. This reaction leads to the formation of a substituted parabanic acid, demonstrating a cyclization reaction involving the urea backbone. google.com

Cyclohexyl Moiety Functionalization: Direct functionalization of the cyclohexyl rings is more challenging due to the low reactivity of C-H bonds. However, strategies can be envisioned using starting materials that already contain functional groups on the cyclohexyl ring. For example, using a functionalized cyclohexylamine (B46788) in the initial synthesis would yield a urea with pre-installed functional handles on the cyclohexyl moiety.

Table 1: Representative Functionalization Reaction

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Oxalyl Chloride | 1,3-Dicyclohexyl-1-methylparabanic acid | Cyclization/Acylation | google.com |

Comparative Reactivity Studies of Isomeric and Homologous Urea Compounds

The reactivity of this compound can be understood by comparing it with its isomers and homologs. Key comparators include its unmethylated parent, 1,3-dicyclohexylurea (DCU), and its isomer, 1,1-dicyclohexyl-3-methylurea.

This compound vs. 1,3-Dicyclohexylurea (DCU): The primary difference is the presence of the N-methyl group. This group makes the N1 nitrogen a tertiary amide-like nitrogen, while the N3 nitrogen remains a secondary amide-like nitrogen. DCU, with two secondary amide-like nitrogens, is symmetrical and possesses two N-H hydrogen bond donors. The N-methyl group in this compound breaks this symmetry and reduces its hydrogen bond donating capacity. In reactions involving the N-H protons, such as dehydration to a carbodiimide (B86325), DCU is the standard precursor to N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netias.ac.in The N-methylated analogue cannot undergo this specific transformation.

This compound vs. 1,1-Dicyclohexyl-3-methylurea: These two compounds are structural isomers. In 1,1-dicyclohexyl-3-methylurea, both cyclohexyl groups are attached to the same nitrogen atom, making it a highly hindered tertiary amine derivative, while the other nitrogen is monosubstituted with a methyl group. The steric environment around the urea carbonyl and the nitrogen atoms is vastly different between these two isomers, which would lead to significant differences in their reactivity, particularly in reactions involving nucleophilic attack on the carbonyl carbon or reactions at the nitrogen atoms.

Homologous Series: Comparing this compound to homologs where the methyl group is replaced by larger alkyl groups (e.g., ethyl, propyl) would primarily show trends related to steric hindrance. As the alkyl group size increases, the accessibility of the adjacent carbonyl group and the N3 nitrogen would decrease, likely reducing reaction rates for many transformations. rsc.org

Table 2: Comparative Properties of Urea Isomers and Homologs

| Compound | Structure | Key Differentiating Feature | Expected Reactivity Impact |

|---|---|---|---|

| 1,3-Dicyclohexylurea | C₆H₁₁NHC(O)NHC₆H₁₁ | Two N-H donors; symmetrical | Can be dehydrated to DCC |

| This compound | C₆H₁₁N(CH₃)C(O)NHC₆H₁₁ | One N-H donor; unsymmetrical | Cannot form DCC; distinct N1/N3 reactivity |

| 1,1-Dicyclohexyl-3-methylurea | (C₆H₁₁)₂NC(O)NHCH₃ | One N-H donor; highly hindered N1 | Steric hindrance at N1 and carbonyl |

Stereochemical Aspects and Chiral Derivatization

This compound possesses multiple potential sources of stereoisomerism, primarily related to the cyclohexyl rings.

Chirality: The cyclohexyl rings themselves are achiral. However, if the substitution pattern on the rings creates a chiral center, or if the molecule as a whole adopts a stable chiral conformation, then enantiomers can exist.

Chiral Derivatization: The synthesis of chiral derivatives of this compound can be approached through several strategies:

Chiral Pool Synthesis: This involves using an enantiomerically pure starting material, such as a chiral cyclohexylamine derivative, in the synthesis. This would install a predefined stereocenter in one of the cyclohexyl rings.

Chiral Auxiliaries: A chiral auxiliary could be attached to the molecule, for example, by acylating the N3-H group with a chiral carboxylic acid. This would create a diastereomeric mixture that could potentially be separated. The auxiliary could then be cleaved to yield the enantiomerically enriched urea.

Asymmetric Catalysis: An enantioselective reaction could be used to create a chiral center. For instance, an asymmetric hydrogenation of a cyclohexenyl precursor could yield a chiral cyclohexyl group.

Research into peptide synthesis has shown that N-acyl-N,N'-dicyclohexylurea, formed as a byproduct, can retain its chiral integrity even when the desired peptide product undergoes racemization. nih.gov This suggests that the urea nitrogen to which the chiral acyl group is attached can be a stable stereocenter under certain conditions, a principle that could be extended to the design of chiral derivatives of this compound.

Emerging Research Frontiers and Future Directions for 1,3 Dicyclohexyl 1 Methylurea Chemistry

Potential in Advanced Synthetic Methodologies and Flow Chemistry

The synthesis of urea (B33335) derivatives is undergoing a significant transformation, moving beyond traditional batch methods towards more efficient, safer, and greener alternatives. nih.govacs.org These advanced methodologies, if applied to 1,3-Dicyclohexyl-1-methylurea, could streamline its production and enable new applications. Modern techniques such as microwave-assisted synthesis, which has been shown to rapidly produce various symmetrical and unsymmetrical ureas, offer a promising avenue for accelerating reaction times and improving yields. nih.govnih.gov Similarly, photocatalytic methods, which utilize visible light to drive reactions, represent a green and innovative approach for creating urea compounds. nih.gov

Flow chemistry, in particular, stands out as a transformative technology for the synthesis of chemical compounds, including nitrogen-containing heterocycles. mdpi.com This approach offers superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and continuous production processes. However, a key challenge in the flow chemistry of related compounds is the handling of solid byproducts, which can cause reactor clogging. researchgate.net For instance, the formation of the closely related 1,3-dicyclohexylurea (B42979) (DCU) as a solid byproduct is a known issue in peptide synthesis. rsc.org Addressing this challenge may involve the strategic use of soluble reagents or innovative reactor designs that can manage solid precipitation, ensuring uninterrupted operation. researchgate.net

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Findings for Urea Derivatives | Citation |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved process control. | Symmetrical and unsymmetrical ureas can be prepared rapidly in solventless systems or green solvents like water. | nih.govnih.gov |

| Photocatalysis | Green and sustainable, operates under mild conditions (e.g., visible light). | Unsymmetrical ureas have been synthesized via oxidative desulfurization protocols under visible light. | nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | Offers efficient synthesis of nitrogen-containing heterocycles, but can be challenged by solid byproduct precipitation (clogging). | mdpi.comresearchgate.net |

| Ionic Liquid-Supported Synthesis | Homogeneous reaction conditions with easy product separation, potential for catalyst/reagent recycling. | Used for various reactions including Suzuki couplings to create complex molecules on a soluble support. | sci-hub.se |

Integration with Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery and materials science has propelled the development of automated synthesis platforms. sci-hub.se Integrating the synthesis of this compound and its derivatives into these platforms could significantly accelerate the discovery of new applications. Automated systems, often coupled with machine learning algorithms, can rapidly explore a vast reaction space to optimize conditions and identify novel structures with desired properties. nih.gov

This data-driven approach is becoming instrumental in catalyst design and reaction prediction. nih.gov For urea synthesis, machine learning models can be trained on comprehensive datasets generated from high-throughput experiments and theoretical calculations to predict reaction outcomes, binding energies, and catalytic activity. nih.gov By applying these "predictive design" principles, researchers can move beyond trial-and-error experimentation, saving considerable time and resources. The systematic modification of the this compound scaffold on an automated platform would allow for the efficient creation of a diverse chemical library, enabling the exploration of structure-activity relationships for various applications, from medicinal chemistry to agrochemicals. ontosight.aiontosight.ai

Theoretical Prediction and Rational Design of Novel Urea-Based Reagents

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the in silico design and evaluation of molecules before their synthesis. Theoretical predictions, primarily using Density Functional Theory (DFT), are providing deep insights into the stability, electronic properties, and reactivity of urea derivatives. acs.orgbohrium.comresearchgate.net Such studies can calculate key parameters like bond dissociation energies and potential energy surfaces for reaction pathways, offering a fundamental understanding of a molecule's behavior. acs.org For example, theoretical studies have shown that the thermal decomposition of alkyl- and phenylureas proceeds through specific four-center pericyclic reactions. acs.org

This predictive power enables the rational design of novel reagents based on the this compound framework. By modifying the substituents on the urea core, chemists can fine-tune its electronic and steric properties for specific purposes. This approach has been successfully used to design urea-based molecules as enzyme inhibitors, anion sensors, and G-quadruplex DNA binders. nih.govmedchemexpress.comfrontiersin.org Structure-assisted design, which combines computational modeling with experimental data like X-ray crystallography, has led to significant improvements in the binding affinity and specificity of urea-based inhibitors. medchemexpress.com Applying these principles to this compound could lead to the development of highly specialized reagents for catalysis, molecular recognition, or therapeutic applications.

| Design Approach | Methodology | Application for Urea-Based Reagents | Citation |

| Rational Design | Structure-assisted design based on biological targets or desired functions. | Development of specific enzyme inhibitors, antibacterial agents, and DNA-interacting ligands. | nih.govmedchemexpress.comorientjchem.org |

| Theoretical Prediction | Density Functional Theory (DFT) and other computational methods. | Calculation of enthalpies of formation, bond dissociation energies, and reaction energy surfaces to predict stability and reactivity. | nih.govacs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and intermolecular interactions. | Exploration of intermolecular interactions in deep eutectic solvents containing urea. | researchgate.net |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a frontier where the urea functional group excels. The dual hydrogen bond donor and acceptor capability of the urea moiety is a powerful tool for programming molecular self-assembly. nih.govresearchgate.net This often leads to the formation of predictable and robust hydrogen-bonded structures, such as the "urea tape" motif, which can serve as a foundational element in building complex, higher-order architectures. researchgate.net

The potential of this compound in this field is significant. The bulky cyclohexyl groups can influence the packing and geometry of self-assembled structures, while the methyl group introduces asymmetry. Research on a closely related compound, 1,3-dicyclohexyl-1-isonicotinoylurea, has demonstrated its ability to form a two-dimensional supramolecular ladder-like structure through intermolecular hydrogen bonds with water molecules. nih.gov This highlights the capacity of dicyclohexylurea scaffolds to create organized networks. Furthermore, urea-functionalized molecules have been designed as molecular clefts for anion recognition and as ligands in the self-assembly of metal-organic cages, demonstrating their utility in creating functional supramolecular systems. frontiersin.orgresearchgate.net Future research will likely explore how the specific stereochemistry and functionality of this compound can be harnessed to direct the self-assembly of novel materials, from soft gels to crystalline frameworks with applications in sensing, catalysis, and molecular encapsulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.